molecular formula C22H24N2O5 B1667979 Benazeprilat CAS No. 86541-78-8

Benazeprilat

Katalognummer B1667979
CAS-Nummer: 86541-78-8
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: MADRIHWFJGRSBP-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benazeprilat is the active metabolite of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure and other conditions related to the heart . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of benazepril involves the chlorination of benzazepin-2-one with phosphorous . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

Benazeprilat has a molecular formula of C22H24N2O5 . Its average mass is 396.436 Da and its monoisotopic mass is 396.168518 Da .


Physical And Chemical Properties Analysis

Benazeprilat has a density of 1.3±0.1 g/cm3 . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 106.94 Å2 .

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

  • Application Summary : Benazeprilat, the active form of Benazepril, is used to effectively decrease blood pressure in patients with mild to moderately severe hypertension . It is usually administered as a single daily dose .
  • Methods of Application : Benazepril is a prodrug that requires biotransformation in vivo to the active angiotensin converting enzyme (ACE) inhibitor, Benazeprilat . ACE inhibition by Benazeprilat results in decreased plasma angiotensin II concentrations, which in turn leads to increased plasma renin activity and decreased plasma aldosterone levels .
  • Results or Outcomes : In clinical studies, the anti-hypertensive efficacy of Benazepril appeared to be at least equivalent to that of captopril, enalapril, hydrochlorothiazide, nifedipine, nitrendipine or propranolol at usual therapeutic doses . Combinations of Benazepril and hydrochlorothiazide or nifedipine achieved a greater lowering of blood pressure than Benazepril alone .

Congestive Heart Failure Treatment

  • Application Summary : Benazeprilat is reported to have beneficial effects on various indices of cardiac function and to improve clinical symptoms and exercise capacity in patients with congestive heart failure .
  • Methods of Application : The same in vivo biotransformation process applies here as in hypertension treatment . The beneficial haemodynamic and cardiac effects of Benazepril appear to be mediated by ACE inhibition and the resultant reduction in formation of angiotensin II, which in turn decreases vascular resistance .
  • Results or Outcomes : In patients with congestive heart failure already receiving digoxin and/or diuretics, single doses of Benazepril increased cardiac output, and decreased systemic and pulmonary resistance and mean arterial, pulmonary arterial and right atrial pressures .

Asymmetric Synthesis of Benazepril Intermediate

  • Application Summary : Benazeprilat is used in the asymmetric synthesis of a Benazepril intermediate . This process is important in the production of Benazepril, a medication used to treat hypertension, congestive heart failure, and chronic renal failures .
  • Methods of Application : The synthesis involves the use of an aromatic aminotransferase from Enterobacter sp. BK2K-1 (AroAT Es). Sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate (1) and (E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid (2) were tested as amino acceptors for the transamination by AroAT Es .
  • Results or Outcomes : Using 50 mM of 1, above 99% conversion (> 99% ee) was achieved using the AroAT Es, with the GDH and FDH combined system .

Inhibition of Angiotensin I Induced Contraction

  • Application Summary : Benazepril and Benazeprilat have been shown to inhibit the contraction induced by exposure with angiotensin I .
  • Methods of Application : This application involves the use of isolated rabbit aorta. The ACE inhibiting activity of Benazeprilat was found to be 1000 times more potent than that of Benazepril in this experiment .
  • Results or Outcomes : This application demonstrates the potent ACE inhibiting activity of Benazeprilat, which is important in its role as a medication for treating hypertension and congestive heart failure .

Treatment of Renal Disease

  • Application Summary : Benazeprilat is used to reduce proteinuria and renal disease in patients with nephropathies .
  • Methods of Application : Benazepril, the prodrug of Benazeprilat, is administered to patients. It is then hydrolyzed by esterases to its active form, Benazeprilat . This active form inhibits the angiotensin-converting enzyme (ACE), which has a beneficial effect on renal function .
  • Results or Outcomes : The use of Benazeprilat has been shown to reduce proteinuria and slow the progression of renal disease in patients with nephropathies .

Prevention of Cardiovascular Events

  • Application Summary : Benazeprilat is used to prevent stroke, myocardial infarction, and cardiac death in high-risk patients .
  • Methods of Application : Patients at high risk of cardiovascular events are administered Benazepril, which is then converted in vivo to Benazeprilat . The ACE inhibition by Benazeprilat results in decreased plasma angiotensin II concentrations, which leads to a reduction in vascular resistance .
  • Results or Outcomes : The use of Benazeprilat has been associated with a reduced risk of stroke, myocardial infarction, and cardiac death in high-risk patients .

Eigenschaften

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024701
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benazeprilat

CAS RN

86541-78-8
Record name Benazeprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazeprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazeprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazeprilat
Reactant of Route 2
Reactant of Route 2
Benazeprilat
Reactant of Route 3
Benazeprilat
Reactant of Route 4
Benazeprilat
Reactant of Route 5
Benazeprilat
Reactant of Route 6
Benazeprilat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.